Comparative DHPS Binding Affinity: 4-(Pyridin-4-ylmethoxy)aniline vs. Pyridin-4-ylmethyl 4-aminobenzoate and Silver Sulfadiazine
In a direct head-to-head molecular docking study against dihydropteroate synthase (DHPS) from Klebsiella pneumoniae, 4-(pyridin-4-ylmethoxy)aniline (L2) exhibited a binding energy of −5.27 kcal/mol [1]. This value was compared to pyridin-4-ylmethyl 4-aminobenzoate (L1; −5.52 kcal/mol) and the clinical control silver sulfadiazine (AgSD; −5.70 kcal/mol) [1]. The data demonstrate that while L2 is less potent than L1 and AgSD in silico, it still binds more favorably than the native substrate para-aminobenzoic acid (PABA), indicating a quantifiable engagement with the target [1].
| Evidence Dimension | Molecular docking binding energy (ΔG, kcal/mol) against K. pneumoniae DHPS |
|---|---|
| Target Compound Data | −5.27 kcal/mol |
| Comparator Or Baseline | Pyridin-4-ylmethyl 4-aminobenzoate (L1): −5.52 kcal/mol; Silver sulfadiazine (AgSD): −5.70 kcal/mol |
| Quantified Difference | L2 binds 0.25 kcal/mol weaker than L1 and 0.43 kcal/mol weaker than AgSD |
| Conditions | In silico molecular docking; DHPS enzyme from K. pneumoniae; AutoDock Vina |
Why This Matters
This quantitative binding energy difference provides a verifiable basis for selecting the compound in structure-activity relationship (SAR) campaigns where moderate DHPS affinity is desired, distinguishing it from the more potent ester analog L1.
- [1] Matshwele, J.T.P., et al. Reduction of Bacterial Folic Acid Production and Cell Membrane Disruption of Klebsiella pneumoniae by Two Amino Substituted Pyridyl Compounds: An Experimental and In Silico Approach. Chemistry Africa, 2023, 6, 2725–2735. View Source
